
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C9H15ClO5 and a molecular weight of 238.67 g/mol . It is known for its unique chemical structure, which includes an ester, a hydroxyl group, and a chlorine atom. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate typically involves the esterification of 4-chloro-2-hydroxy-2-methylbutanoic acid with ethanol in the presence of acetic acid and hydrogen chloride . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces 4-chloro-2-hydroxy-2-methylbutanoic acid and ethanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-2-hydroxy-2-methylbutanoate: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Methyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H15ClO5 |
|---|---|
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
OCWCZLWKFYIMBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



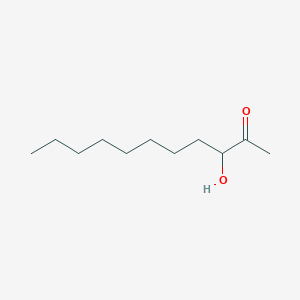
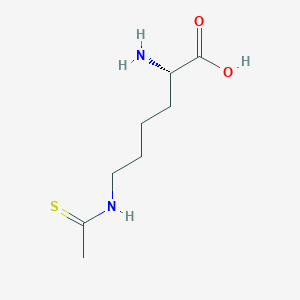
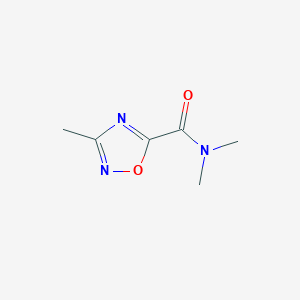


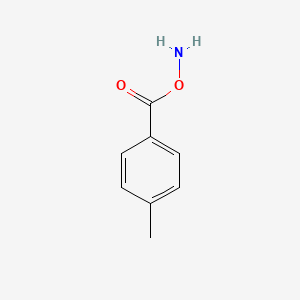


![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
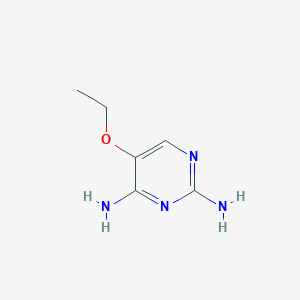
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
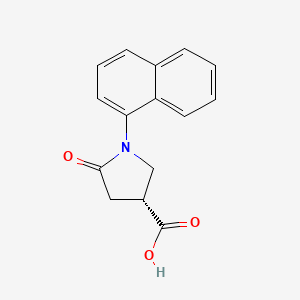
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
